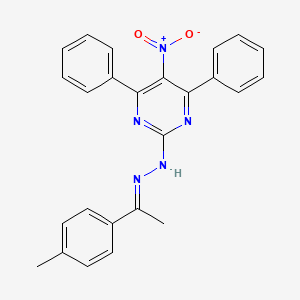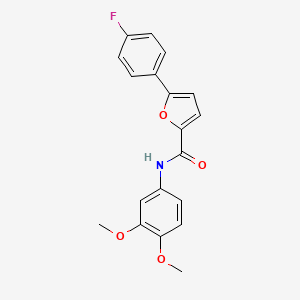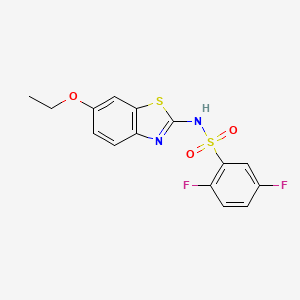
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as MPEP-DPH, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
作用机制
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone acts as a selective and competitive antagonist for mGluR5. It binds to the allosteric site of the receptor, which is distinct from the glutamate binding site. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It can modulate the release of various neurotransmitters, which can affect the activity of various brain regions. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in anxiety and depression. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
实验室实验的优点和局限性
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone. Firstly, further studies are needed to elucidate the role of mGluR5 in various neurological disorders. Secondly, more research is needed to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders. Thirdly, there is a need to develop more potent and selective antagonists for mGluR5, which can help to further elucidate the function of this receptor. Finally, there is a need to investigate the long-term effects of 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone and other mGluR5 antagonists, which can help to determine their potential as therapeutic agents.
合成方法
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can be synthesized using a simple two-step process. Firstly, 1-(4-methylphenyl)ethanone is reacted with 5-nitro-2-pyrimidinylhydrazine to form 1-(4-methylphenyl)ethanone (5-nitro-2-pyrimidinyl)hydrazone. Secondly, this compound is reacted with diphenylmethanol in the presence of a Lewis acid catalyst to form 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone.
科学研究应用
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been widely used in scientific research as a tool to study the function of mGluR5. It has been shown to selectively block mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been used to study the role of mGluR5 in anxiety and depression, and in drug addiction. It has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders.
属性
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWNKUEZFLLMM-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)


![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


